2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[3-(phenylcarbonyl)imidazolidin-1-yl]ethanone
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Overview
Description
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(3-benzoyl-1-imidazolidinyl)-1-ethanone is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(3-benzoyl-1-imidazolidinyl)-1-ethanone involves multiple steps. One common method includes the reaction of 2-chloroacetyl chloride with hydrazinecarbothioamide to form an intermediate, which is then reacted with carbon disulfide to yield the desired thiadiazole derivative . The reaction conditions typically involve the use of solvents like acetone and catalysts such as sodium hydroxide . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(3-benzoyl-1-imidazolidinyl)-1-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol, acetone, and water, as well as catalysts like sodium hydroxide and acids like hydrochloric acid. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(3-benzoyl-1-imidazolidinyl)-1-ethanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the urease enzyme, which is essential for the survival of certain bacteria . The compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of urea to ammonia and carbon dioxide, thereby inhibiting bacterial growth .
Comparison with Similar Compounds
Similar compounds to 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(3-benzoyl-1-imidazolidinyl)-1-ethanone include other thiadiazole derivatives such as 2-amino-5-mercapto-1,3,4-thiadiazole and 2-amino-1,3,4-thiadiazole . These compounds share similar chemical structures and properties but differ in their specific functional groups and biological activities.
Properties
Molecular Formula |
C14H15N5O2S2 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(3-benzoylimidazolidin-1-yl)ethanone |
InChI |
InChI=1S/C14H15N5O2S2/c15-13-16-17-14(23-13)22-8-11(20)18-6-7-19(9-18)12(21)10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,15,16) |
InChI Key |
TWMBWNDVFJYBPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CN1C(=O)CSC2=NN=C(S2)N)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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